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molecular formula C9H4BrFO2 B8741099 3-Bromo-2-fluorobenzofuran-5-carbaldehyde CAS No. 648449-72-3

3-Bromo-2-fluorobenzofuran-5-carbaldehyde

Cat. No. B8741099
M. Wt: 243.03 g/mol
InChI Key: SIUZKPVKUNBZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846925B2

Procedure details

Benzofuran-5-carbaldehyde (100 mg, 0.68 mmol) in ether (1 mL) was added to a cold solution (−78° C.) of NBS (158 mg, 1.3 eq) and pyridinium poly(hydrogen fluoride) 70% (0.850 mL) in ether (4 mL) in a polypropylene tube. The reaction was allowed to warm up to room temperature overnight. The reaction mixture was poured into ice water and extracted with ether. The ether phase was washed with aqueous bicarbonate, dried over sodium sulfate, filtrated and evaporated to give 3-bromo-2-fluoro-benzofuran-5-carbaldehyde (141.6 mg). It was purified on reverse phase HPLC (solvents gradient H2O/CH3CN 0.1% TFA) affording the title compound (62 mg, 37%), which was used in the next step.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH:10]=[O:11])=[CH:9][C:4]=2[CH:3]=[CH:2]1.C1C(=O)N([Br:19])C(=O)C1.C1C=CN=CC=1.[FH:26]>CCOCC>[Br:19][C:3]1[C:4]2[CH:9]=[C:8]([CH:10]=[O:11])[CH:7]=[CH:6][C:5]=2[O:1][C:2]=1[F:26] |f:2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
O1C=CC2=C1C=CC(=C2)C=O
Name
Quantity
158 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0.85 mL
Type
reactant
Smiles
C1=CC=NC=C1.F
Name
Quantity
1 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
4 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether phase was washed with aqueous bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(OC2=C1C=C(C=C2)C=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 141.6 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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